3-(Pyridin-4-ylmethoxy)benzene-1-carboximidamide
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Overview
Description
3-(pyridin-4-ylmethoxy)benzenecarboximidamide is an organic compound with the molecular formula C13H13N3O. It is a derivative of benzenecarboximidamide, featuring a pyridin-4-ylmethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide typically involves the reaction of 4-pyridinemethanol with 3-nitrobenzenecarboximidamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-ylmethoxy)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
3-(pyridin-4-ylmethoxy)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-ylmethoxy)benzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The pyridin-4-ylmethoxy group enhances its binding affinity to target proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-3-ylmethoxy)benzenecarboximidamide
- 3-(pyridin-2-ylmethoxy)benzenecarboximidamide
- 4-(pyridin-4-ylmethoxy)benzenecarboximidamide
Uniqueness
3-(pyridin-4-ylmethoxy)benzenecarboximidamide is unique due to the position of the pyridin-4-ylmethoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
1016502-18-3 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C13H13N3O/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H3,14,15) |
InChI Key |
TZADFOVTYSHEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)C(=N)N |
Origin of Product |
United States |
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